4-(5-Methylthiophen-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methylthiophen-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of a methyl group on the thiophene ring adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(5-Methylthiophen-2-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
4-(5-Methylthiophen-2-yl)piperidine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(5-Methylthiophen-2-yl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Methylthiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
4-(5-Methylthiophen-2-yl)piperidine can be compared with other similar compounds, such as:
4-(4-Methylthiophen-2-yl)piperidine: This compound has a similar structure but with the methyl group positioned differently on the thiophene ring.
4-(5-Chlorothiophen-2-yl)piperidine: This compound features a chlorine atom instead of a methyl group on the thiophene ring, resulting in different chemical properties and reactivity.
4-(5-Methylthiophen-3-yl)piperidine: This compound has the thiophene ring attached at a different position on the piperidine ring, leading to variations in its chemical behavior.
Eigenschaften
Molekularformel |
C10H15NS |
---|---|
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
4-(5-methylthiophen-2-yl)piperidine |
InChI |
InChI=1S/C10H15NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3 |
InChI-Schlüssel |
UNMXDRCRVLREHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.